molecular formula C12H13NO3 B11886058 2,6,7-Trimethoxyquinoline CAS No. 6278-88-2

2,6,7-Trimethoxyquinoline

Cat. No.: B11886058
CAS No.: 6278-88-2
M. Wt: 219.24 g/mol
InChI Key: IAKFKBZPVBPJAK-UHFFFAOYSA-N
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Description

2,6,7-Trimethoxyquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family Quinoline derivatives are known for their broad range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,7-Trimethoxyquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a modified one-pot copper-catalyzed tandem aerobic oxidative cyclization procedure can be used to prepare polysubstituted quinolines . This method employs 2-vinylanilines or 2-arylanilines and 2-methylquinolines via C(sp3)-H/C(sp2)-H bond functionalization using dioxygen as the oxidant.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalyzed synthetic methods has gained prominence due to their efficiency and versatility .

Chemical Reactions Analysis

Types of Reactions: 2,6,7-Trimethoxyquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

2,6,7-Trimethoxyquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6,7-Trimethoxyquinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have revealed its binding interactions with the catalytic site of tubulin, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

  • 5,6,7-Trimethoxyquinoline
  • 4-Aroyl-6,7,8-Trimethoxyquinoline
  • 2-Aroyl-5,6,7-Trimethoxyquinoline

Comparison: 2,6,7-Trimethoxyquinoline is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological activity. Compared to other trimethoxyquinoline derivatives, it exhibits distinct antiproliferative activity and tubulin inhibition properties .

Properties

CAS No.

6278-88-2

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2,6,7-trimethoxyquinoline

InChI

InChI=1S/C12H13NO3/c1-14-10-6-8-4-5-12(16-3)13-9(8)7-11(10)15-2/h4-7H,1-3H3

InChI Key

IAKFKBZPVBPJAK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC(=C(C=C2C=C1)OC)OC

Origin of Product

United States

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